Ethyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(pyridin-4-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Ethyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(pyridin-4-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic heterocyclic compound featuring a hexahydroquinoline core substituted with a pyridin-4-yl group at position 4, a 4-methoxyphenyl group at position 7, and an ethyl ester at position 2. This structural arrangement confers unique electronic and steric properties, making it a candidate for pharmacological applications, particularly in calcium modulation and antimicrobial activity, as inferred from related compounds .
Properties
Molecular Formula |
C25H26N2O4 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
ethyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-pyridin-4-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C25H26N2O4/c1-4-31-25(29)22-15(2)27-20-13-18(16-5-7-19(30-3)8-6-16)14-21(28)24(20)23(22)17-9-11-26-12-10-17/h5-12,18,23,27H,4,13-14H2,1-3H3 |
InChI Key |
BKMFVQKUGFSMRM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC=NC=C3)C(=O)CC(C2)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(pyridin-4-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of ethyl acetoacetate, 4-methoxybenzaldehyde, and 4-pyridinecarboxaldehyde in the presence of a catalyst such as piperidine. The reaction mixture is often refluxed in ethanol, leading to the formation of the desired hexahydroquinoline derivative .
Chemical Reactions Analysis
Ethyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(pyridin-4-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions due to the presence of multiple reactive sites. Some of the common reactions include:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction of the carbonyl group can yield corresponding alcohols.
Substitution: The pyridinyl and methoxyphenyl groups can participate in electrophilic and nucleophilic substitution reactions, respectively.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of this compound involves several steps, typically starting with the condensation of 4-methoxybenzaldehyde and ethyl acetoacetate. The reaction is often catalyzed by ammonium acetate, leading to the formation of a hexahydroquinoline core structure. The final product is characterized by the presence of a methoxyphenyl group and a pyridinyl group, contributing to its biological activity .
Antimicrobial Activity
Recent studies have demonstrated that Ethyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(pyridin-4-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exhibits notable antimicrobial properties. It has been tested against various bacterial strains:
| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Mycobacterium smegmatis | Significant inhibition | 6.25 µg/mL |
| Pseudomonas aeruginosa | Moderate inhibition | 12 µg/mL |
| Candida albicans | Limited activity | Not specified |
In particular, compounds similar to this structure have shown promising results in inhibiting the growth of pathogenic bacteria and fungi, indicating potential for development as new antimicrobial agents .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies suggest that it may inhibit specific enzymes involved in cancer cell proliferation. For instance:
- Mechanism of Action : this compound may interact with molecular targets such as kinases or other regulatory proteins in cancer cells .
In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines:
| Cancer Cell Line | Effect | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | Induction of apoptosis | |
| HeLa (Cervical Cancer) | Cell cycle arrest |
Other Biological Activities
Beyond antimicrobial and anticancer effects, this compound's unique structure may confer additional biological activities:
- Anti-inflammatory Effects : Some studies indicate potential anti-inflammatory properties due to modulation of inflammatory pathways.
- Neuroprotective Effects : Preliminary research suggests that similar compounds may exhibit neuroprotective effects against neurodegenerative diseases.
Mechanism of Action
The mechanism of action of Ethyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(pyridin-4-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation. The exact molecular pathways and targets can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Features
The table below summarizes key structural differences and similarities between the target compound and analogues:
Key Observations:
- Pyridine vs. This may enhance solubility or receptor binding .
- Position of Methoxyphenyl : The 7-(4-methoxyphenyl) substituent in the target compound contrasts with analogues like Ev17/19, where methoxyphenyl is at C4. This positional shift could alter ring puckering (e.g., boat vs. envelope conformations) and intermolecular interactions .
- Ester Group : Ethyl esters (target, Ev1, Ev8/14) generally confer higher lipophilicity than methyl esters (Ev17/19), affecting membrane permeability .
Crystallographic and Conformational Analysis
- Ring Puckering: The hexahydroquinoline core in the target compound likely adopts a boat or chair conformation, influenced by substituents. For example, Ev17/19 shows a twisted boat conformation for the dihydropyridine ring, while the cyclohexanone ring forms an envelope .
- Hydrogen Bonding : The pyridin-4-yl group may participate in N–H···O or C–H···O interactions, as seen in Ev17/19, stabilizing crystal packing .
Biological Activity
Ethyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(pyridin-4-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a synthetic compound that has attracted significant interest due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to the hexahydroquinoline class and is characterized by a complex structure that includes a methoxyphenyl group and a pyridinyl moiety. Its molecular formula is , with a molecular weight of approximately 330.39 g/mol. The presence of these functional groups contributes to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation. For instance, it may target kinases that are crucial for tumor growth and survival.
- Antioxidant Activity : It exhibits free radical scavenging properties, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Biological Activity Overview
The following table summarizes the key biological activities reported for this compound:
Anticancer Activity
A study evaluating the anticancer properties of this compound demonstrated significant inhibitory effects on the proliferation of human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound was found to induce apoptosis through the activation of caspase pathways.
Antimicrobial Properties
Research has indicated that the compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro assays revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at relatively low concentrations.
Antioxidant Capacity
The antioxidant capacity was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. This compound demonstrated a dose-dependent reduction in DPPH radical levels, indicating its potential as a natural antioxidant.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
